molecular formula C22H30N4O6 B11165395 N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-arginine

N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-arginine

Cat. No.: B11165395
M. Wt: 446.5 g/mol
InChI Key: FLMGBCAFMSXNQD-INIZCTEOSA-N
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Description

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-5-CARBAMIMIDAMIDOPENTANOIC ACID is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure that combines a chromene moiety with an acetamido and carbamimidamidopentanoic acid group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-5-CARBAMIMIDAMIDOPENTANOIC ACID typically involves multiple steps. One common method includes the esterification of a biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This is followed by modification with a cationic carboxylic acid, such as 3-carboxypropyltrimethylammonium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-5-CARBAMIMIDAMIDOPENTANOIC ACID can undergo several types of chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The acetamido and carbamimidamidopentanoic acid groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-5-CARBAMIMIDAMIDOPENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-5-CARBAMIMIDAMIDOPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with various enzymes and receptors, modulating their activity. The acetamido and carbamimidamidopentanoic acid groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-5-CARBAMIMIDAMIDOPENTANOIC ACID apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H30N4O6

Molecular Weight

446.5 g/mol

IUPAC Name

(2S)-2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C22H30N4O6/c1-3-4-6-14-11-19(28)32-20-13(2)17(9-8-15(14)20)31-12-18(27)26-16(21(29)30)7-5-10-25-22(23)24/h8-9,11,16H,3-7,10,12H2,1-2H3,(H,26,27)(H,29,30)(H4,23,24,25)/t16-/m0/s1

InChI Key

FLMGBCAFMSXNQD-INIZCTEOSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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